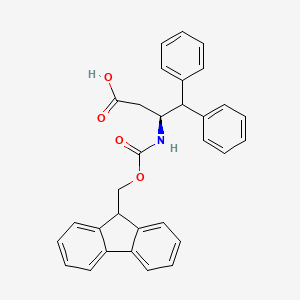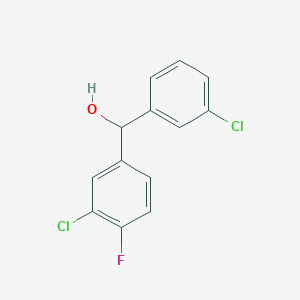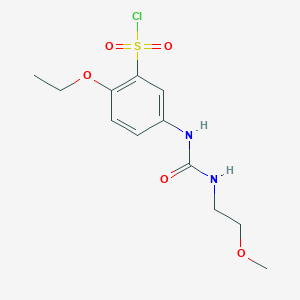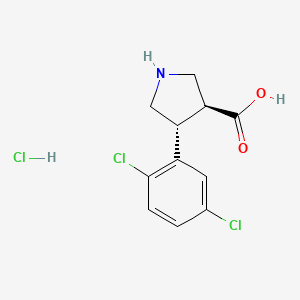
Acide Fmoc-(S)-3-amino-4,4-diphényl-butyrique
Vue d'ensemble
Description
Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid is a chiral compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The presence of the fluorenyl group provides stability and facilitates the removal of the protecting group under mild conditions.
Applications De Recherche Scientifique
Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid is extensively used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of peptides and proteins. The Fmoc group protects the amino group during the synthesis process, allowing for the sequential addition of amino acids.
Biology: Utilized in the study of protein-protein interactions and enzyme mechanisms. The compound’s stability and ease of removal make it ideal for biological assays.
Medicine: Employed in the development of peptide-based drugs. The compound’s ability to protect the amino group ensures the integrity of the peptide during drug synthesis.
Industry: Used in the production of synthetic peptides for research and therapeutic purposes. The compound’s high purity and stability make it suitable for industrial applications.
Mécanisme D'action
Target of Action
The primary target of Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid is the amine group of other molecules . The compound is used as a protecting group for amines in organic synthesis .
Mode of Action
Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid acts by protecting the amine group of other molecules during synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection is crucial during the synthesis process to prevent unwanted reactions.
Biochemical Pathways
The compound plays a significant role in the solid-phase peptide synthesis (SPPS) . In SPPS, the Fmoc group is used as a temporary protecting group for the amine at the N-terminus .
Result of Action
The result of the action of Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid is the successful synthesis of peptides with the desired sequence and structure . By protecting the amine group during synthesis, it allows for the selective reaction of other functional groups.
Action Environment
The action of Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it is removed rapidly in a basic environment . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid typically involves the protection of the amino group using the Fmoc group. The process begins with the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting Fmoc-protected amino acid is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-throughput techniques and advanced purification methods ensures the efficient production of high-purity Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amino acids with different functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid
Uniqueness
Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid is unique due to its specific structure, which includes two phenyl groups attached to the butanoic acid backbone. This structural feature provides additional stability and influences the compound’s reactivity and interactions with other molecules. The presence of the Fmoc group further enhances its utility in peptide synthesis by providing a stable and easily removable protecting group.
Propriétés
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-diphenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO4/c33-29(34)19-28(30(21-11-3-1-4-12-21)22-13-5-2-6-14-22)32-31(35)36-20-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18,27-28,30H,19-20H2,(H,32,35)(H,33,34)/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRZIYGFRVKFSB-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1635634.png)
![4'-Butyl-[1,1'-biphenyl]-4-thiol](/img/structure/B1635636.png)
![6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1635637.png)






![5-Tetradecyl-6-trifluoromethyl[1,3]oxazine-2,4-dione](/img/structure/B1635668.png)

